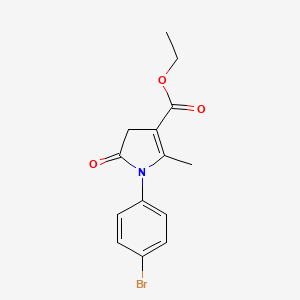
4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide derivatives, particularly those involving 1,3-thiazol-2-yl groups, have garnered attention for their diverse biological activities and applications in medicinal chemistry. These compounds have been explored for their potential in cancer therapy, among other uses, due to their structural diversity and ability to interact with various biological targets.
Synthesis Analysis
The synthesis of these compounds typically begins with basic precursors like acetic acid, trimethoxybenzene, and substituted benzoyl chlorides. A notable method involves the cyclization of thioamide with 2-chloroacetoacetate, showcasing the versatility in constructing these heterocyclic frameworks. This process highlights the synthesis's efficiency and adaptability in creating a wide range of structurally diverse compounds (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those with a 1,3-thiazol-2-yl moiety, often features distinct conformational characteristics. X-ray crystallography has revealed various supramolecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for the stability and biological activity of these molecules. For example, some studies have shown the importance of methyl functionality and S⋯O interactions in determining the gelation behavior of certain benzamide derivatives, pointing to the intricate balance of non-covalent interactions in their molecular structure (Yadav & Ballabh, 2020).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, leveraging the reactivity of functional groups like cyanomethylene to construct new heterocycles. These reactions are pivotal in diversifying the chemical space of benzamide-based compounds, enhancing their potential for biological applications. The ability to undergo facile transformations under different conditions underscores the chemical versatility of these molecules (Mohamed et al., 2020).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility and crystallinity, are influenced by their molecular structure. Studies involving spectroscopic and theoretical analyses provide insights into their fluorescence effects, which have implications for their utility in biological imaging and as probes. Such properties are essential for understanding the distribution and interaction of these compounds within biological systems (Matwijczuk et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are critical for the therapeutic application of benzamide derivatives. Their ability to form stable complexes with biological targets, as seen in molecular docking studies, highlights their potential as inhibitors of specific enzymes or receptors. The balance of hydrophobic and hydrophilic properties, alongside their chemical stability, plays a vital role in their biological efficacy (Pavlova et al., 2022).
Propriétés
IUPAC Name |
4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c1-11-15(12-5-3-2-4-6-12)19-17(22-11)20-16(21)13-7-9-14(18)10-8-13/h2-10H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEJPXGLOYMUCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5670816.png)
![2-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]quinolin-4(1H)-one](/img/structure/B5670817.png)
![6-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5670825.png)
![N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5670830.png)


![3-amino-4-[(4-bromophenyl)amino]-2H-chromen-2-one](/img/structure/B5670841.png)
![N-[1-methyl-2-oxo-2-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B5670851.png)
![(2,6-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5670854.png)
![6-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-9H-purine](/img/structure/B5670875.png)

![4-(3-isoxazolylcarbonyl)-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5670890.png)
![8-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5670895.png)
